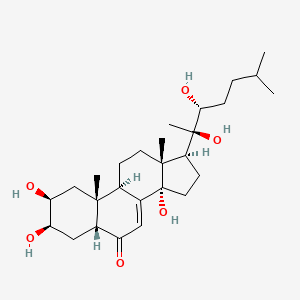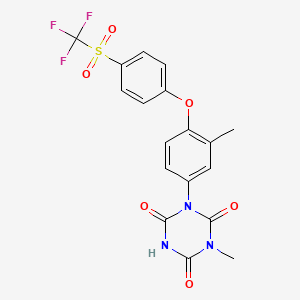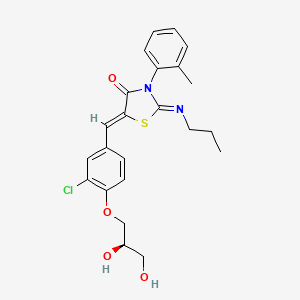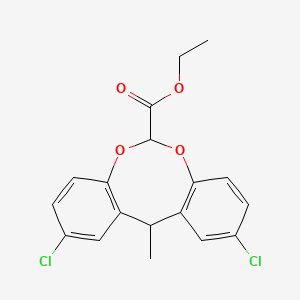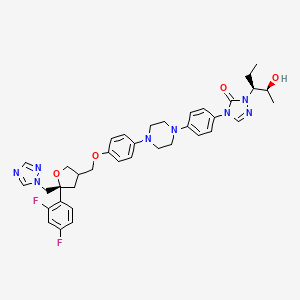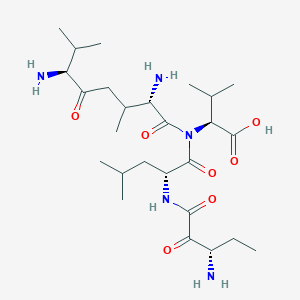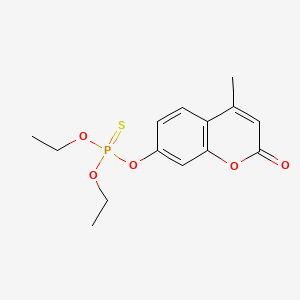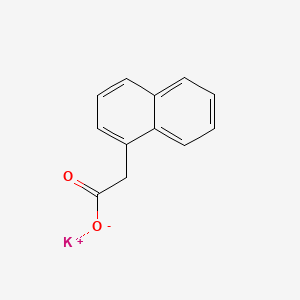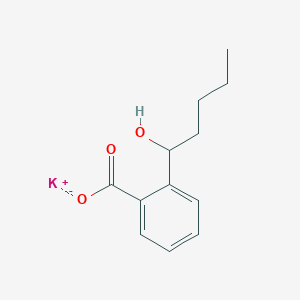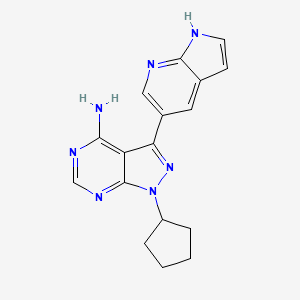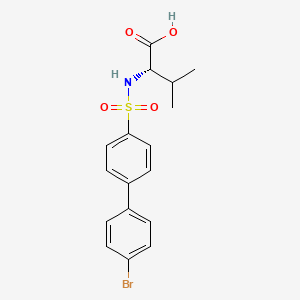
PD-166793
Descripción general
Descripción
- PD-166793 es un potente, selectivo, inhibidor oralmente activo de las metaloproteinasas de la matriz (MMP). Las MMP son enzimas que participan en la remodelación de la matriz extracelular y desempeñan funciones cruciales en varios procesos fisiológicos y patológicos.
- This compound exhibe potencia nanomolar contra MMP-2, MMP-3 y MMP-13 (valores de IC50 de 4, 7 y 8 nM, respectivamente) y potencia micromolar contra MMP-1, MMP-7 y MMP-9 (valores de IC50 de 6.0, 7.2 y 7.9 μM, respectivamente) .
- Se ha estudiado por sus efectos sobre la remodelación y disfunción ventricular izquierda en un modelo de rata de insuficiencia cardíaca progresiva .
Aplicaciones Científicas De Investigación
- PD-166793 se ha investigado en varias áreas:
Investigación Cardiovascular: Su posible papel en la atenuación de la remodelación y disfunción ventricular izquierda en modelos de insuficiencia cardíaca .
Investigación del Cáncer: Los inhibidores de MMP como this compound se exploran por sus propiedades antimetastásicas.
Inflamación y Remodelación Tisular: Las MMP están implicadas en la reparación de tejidos y la inflamación.
Desarrollo de Medicamentos: La selectividad de this compound contra MMP específicas lo hace valioso para el descubrimiento de medicamentos.
Mecanismo De Acción
- PD-166793 inhibe las MMP uniéndose a sus sitios activos, evitando la degradación proteolítica de la matriz extracelular.
- Los objetivos moleculares incluyen MMP-2, MMP-3 y MMP-13.
- Las vías involucradas pueden incluir la remodelación tisular, la angiogénesis y la inflamación.
Análisis Bioquímico
Biochemical Properties
PD-166793 interacts with various enzymes and proteins, particularly the Matrix Metalloproteinases (MMPs). It displays high affinity for MMP-2, MMP-3, and MMP-13, with IC50 values of 4, 7, and 8 nM respectively . It also exhibits more than 750-fold selectivity over MMP-1, -7, and -9 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can attenuate left ventricular remodeling and dysfunction in a rat model of progressive heart failure . It also significantly reduces MMP-9 activity in normal human cardiac fibroblasts .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the activity of MMPs, which are involved in the degradation of both matrix and non-matrix proteins . By inhibiting these enzymes, this compound can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For example, this compound leads to a 20% inhibition of AMP deaminase (AMPD) activity in rat heart homogenates
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been detailed in the available literature, this compound has been shown to attenuate left ventricular remodeling and dysfunction in a rat model of progressive heart failure .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with MMPs. These enzymes play a crucial role in the remodeling process by facilitating extracellular matrix turnover and inflammatory signaling .
Métodos De Preparación
- Se han informado rutas sintéticas para PD-166793, pero los detalles específicos no están ampliamente disponibles en la literatura.
- Los métodos de producción industrial son propietarios y pueden no ser divulgados públicamente.
Análisis De Reacciones Químicas
- Es probable que PD-166793 se someta a varias reacciones, incluidas la oxidación, la reducción y la sustitución. Los reactivos y condiciones específicos no están bien documentados.
- Los principales productos formados a partir de estas reacciones no se informan explícitamente.
Comparación Con Compuestos Similares
- La singularidad de PD-166793 radica en su perfil de selectividad, particularmente su alta afinidad por MMP-2, -3 y -13.
- Los compuestos similares incluyen otros inhibidores de MMP como marimastat y batimastat.
Propiedades
IUPAC Name |
(2S)-2-[[4-(4-bromophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S/c1-11(2)16(17(20)21)19-24(22,23)15-9-5-13(6-10-15)12-3-7-14(18)8-4-12/h3-11,16,19H,1-2H3,(H,20,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOCABIDMCKCEG-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432421 | |
| Record name | N-(4'-Bromo[1,1'-biphenyl]-4-sulfonyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199850-67-4 | |
| Record name | N-[(4′-Bromo[1,1′-biphenyl]-4-yl)sulfonyl]-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199850-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD-166793 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199850674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4'-Bromo[1,1'-biphenyl]-4-sulfonyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-166793 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U855L3SOXD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


